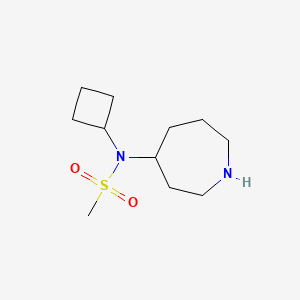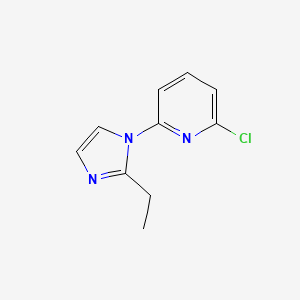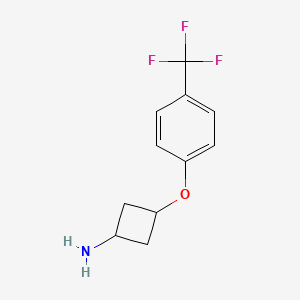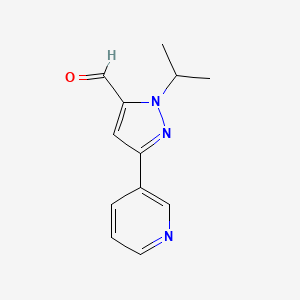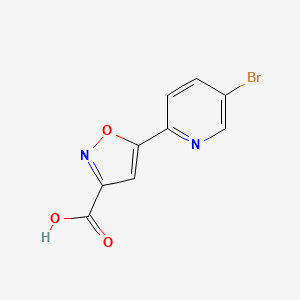
3-(Boc-amino)cyclohexanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Boc-amino)cyclohexanethiol is a compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a cyclohexane ring with a thiol group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)cyclohexanethiol typically involves the protection of the amino group on cyclohexanethiol using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to enhance efficiency and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
3-(Boc-amino)cyclohexanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The Boc-protected amino group can be reduced to free the amine.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or iodine in the presence of a base.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Free amines.
Substitution: Thioethers or thioesters.
Aplicaciones Científicas De Investigación
3-(Boc-amino)cyclohexanethiol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of thiol-based redox biology.
Medicine: Investigated for its potential in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Boc-amino)cyclohexanethiol involves the reactivity of its functional groups. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical pathways. The thiol group can form disulfide bonds, which are crucial in protein folding and stability .
Comparación Con Compuestos Similares
Similar Compounds
3-(Boc-amino)cyclohexanol: Similar structure but with a hydroxyl group instead of a thiol group.
3-(Boc-amino)cyclohexanone: Contains a ketone group instead of a thiol group.
3-(Boc-amino)cyclohexanecarboxylic acid: Features a carboxylic acid group instead of a thiol group.
Uniqueness
3-(Boc-amino)cyclohexanethiol is unique due to the presence of both a Boc-protected amino group and a thiol group on the same cyclohexane ring. This combination allows for diverse reactivity and applications in various fields of research .
Propiedades
Fórmula molecular |
C11H21NO2S |
|---|---|
Peso molecular |
231.36 g/mol |
Nombre IUPAC |
tert-butyl N-(3-sulfanylcyclohexyl)carbamate |
InChI |
InChI=1S/C11H21NO2S/c1-11(2,3)14-10(13)12-8-5-4-6-9(15)7-8/h8-9,15H,4-7H2,1-3H3,(H,12,13) |
Clave InChI |
PCDOFJVVBXRUHP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCCC(C1)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


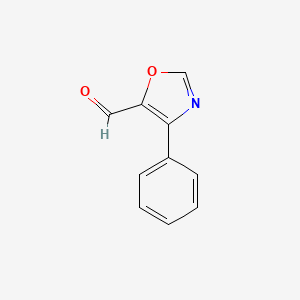
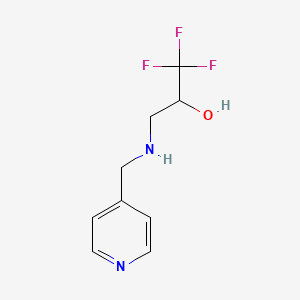
![(3-Azabicyclo[3.1.0]hexan-2-yl)methanamine](/img/structure/B13345914.png)
![4,5,6,7-Tetrahydro-1H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B13345922.png)
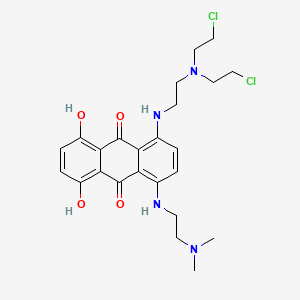
![7-Cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13345933.png)

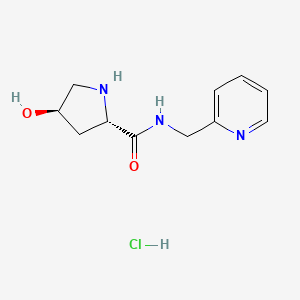
![Methyl 4-(2-(methylsulfonyl)-2-azaspiro[4.5]decane-4-carboxamido)benzoate](/img/structure/B13345947.png)
